2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline
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Overview
Description
2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the oxazolo[4,5-b]pyridine family, known for their antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE typically involves the reaction of quinoline derivatives with oxazolo[4,5-b]pyridine under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs, possibly using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from inhibition of bacterial enzymes, while its anticancer effects may involve disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(phenyl)oxazolo[4,5-b]pyridine
- 2-(quinolin-2-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine
Uniqueness
2-[(2-QUINOLYLMETHYL)SULFANYL][1,3]OXAZOLO[4,5-B]PYRIDINE stands out due to its unique combination of a quinoline and oxazolo[4,5-b]pyridine moiety, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H11N3OS |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C16H11N3OS/c1-2-5-13-11(4-1)7-8-12(18-13)10-21-16-19-15-14(20-16)6-3-9-17-15/h1-9H,10H2 |
InChI Key |
XGGIISUWTIGYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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